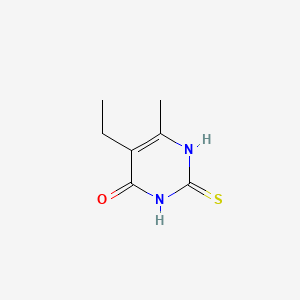

5-Ethyl-6-methyl-2-thiouracil

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-3-5-4(2)8-7(11)9-6(5)10/h3H2,1-2H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBJMJGRRXHYBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=S)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192331 | |

| Record name | 5-Ethyl-6-methyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39083-15-3 | |

| Record name | Uracil, 5-ethyl-6-methyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039083153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethyl-6-methyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 5-Ethyl-6-methyl-2-thiouracil: Chemical Structure, Characterization, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethyl-6-methyl-2-thiouracil is a substituted pyrimidine derivative belonging to the thiouracil class of compounds. This technical guide provides a comprehensive overview of its chemical structure, characterization, and a detailed experimental protocol for its synthesis. While specific biological activities and signaling pathway involvement for this particular analog are not extensively documented in publicly available literature, this guide also discusses the known anticancer and antithyroid activities of structurally related thiouracil derivatives to provide context for potential research and drug development applications. All quantitative data are summarized in structured tables, and a detailed experimental workflow for its synthesis is provided, including a visual representation using the DOT language.

Chemical Structure and Properties

5-Ethyl-6-methyl-2-thiouracil is characterized by a pyrimidine ring system with a sulfur atom at the C2 position, an ethyl group at the C5 position, and a methyl group at the C6 position.

Chemical Structure:

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂OS | (Calculated) |

| Molecular Weight | 170.23 g/mol | (Calculated) |

| Melting Point | 215–216 °C | [1] |

| Appearance | Colorless crystals | [1] |

| Solubility | Soluble in DMSO | [1] |

Spectroscopic Characterization

The structural confirmation of 5-Ethyl-6-methyl-2-thiouracil is achieved through various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) | Reference |

| 12.34 | s | 1H | NH | - | [1] |

| 12.12 | s | 1H | NH | - | [1] |

| 2.22 | q | 2H | -CH₂CH₃ | 7.4 Hz | [1] |

| 2.12 | s | 3H | -CH₃ | - | [1] |

| 0.93 | t | 3H | -CH₂CH₃ | 7.4 Hz | [1] |

Other Spectroscopic Data

-

¹³C NMR: Expected signals would include those for the thiocarbonyl group (C=S) typically in the range of 170-180 ppm, the carbonyl group (C=O) around 160-165 ppm, and signals for the ethyl and methyl carbons.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 170. Fragmentation patterns would likely involve the loss of the ethyl and methyl groups.

-

FTIR: Characteristic vibrational bands would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and C=S stretching (around 1100-1200 cm⁻¹).

Experimental Protocol: Synthesis of 5-Ethyl-6-methyl-2-thiouracil

The synthesis of 5-Ethyl-6-methyl-2-thiouracil can be achieved through the condensation of ethyl 2-ethylacetoacetate with thiourea in the presence of a base, such as sodium methoxide.[1]

Materials and Reagents

-

Ethyl 2-ethylacetoacetate

-

Thiourea

-

Sodium methoxide

-

Absolute methanol

-

Ice

-

Concentrated hydrochloric acid

-

Ethanol

Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 0.02 mol of sodium methoxide in 20 mL of absolute methanol.

-

Addition of Reactants: To this solution, add 0.02 mol of thiourea and 0.02 mol of ethyl 2-ethylacetoacetate.

-

Reflux: Heat the reaction mixture to boiling and maintain reflux with stirring for 12–18 hours.

-

Work-up: After cooling the mixture to room temperature, pour it into ice water.

-

Acidification: Acidify the aqueous mixture with concentrated hydrochloric acid until the solution is acidic, leading to the precipitation of the product.

-

Isolation: Collect the precipitate by filtration and wash it with ethanol.

-

Purification: Recrystallize the crude product from ethanol to obtain colorless crystals of 5-Ethyl-6-methyl-2-thiouracil.[1]

Experimental Workflow Diagram

Caption: Synthetic workflow for 5-Ethyl-6-methyl-2-thiouracil.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activity of 5-Ethyl-6-methyl-2-thiouracil are limited, the broader class of thiouracil derivatives has been extensively investigated for various therapeutic applications.

Anticancer Activity

Numerous thiouracil derivatives have demonstrated significant anticancer properties. These compounds can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival. For instance, some thiouracil derivatives have been shown to act as inhibitors of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells.

Antithyroid Activity

Thiouracil and its derivatives, such as the clinically used propylthiouracil (PTU), are well-known antithyroid agents.[2] They function by inhibiting the enzyme thyroid peroxidase, which is essential for the synthesis of thyroid hormones. This inhibition reduces the production of thyroxine (T4) and triiodothyronine (T3), thereby alleviating the symptoms of hyperthyroidism. The structural similarity of 5-Ethyl-6-methyl-2-thiouracil to these established antithyroid drugs suggests it may possess similar activity.

Potential Signaling Pathway Involvement

Given the known activities of related compounds, 5-Ethyl-6-methyl-2-thiouracil could potentially interact with signaling pathways involved in cell cycle regulation and thyroid hormone synthesis.

Caption: Postulated mechanisms of action for thiouracil derivatives.

Conclusion

5-Ethyl-6-methyl-2-thiouracil is a readily synthesizable thiouracil derivative. While its specific biological functions are yet to be fully elucidated, its structural relationship to known anticancer and antithyroid agents makes it a compound of interest for further investigation in drug discovery and development. This guide provides a foundational understanding of its chemical properties, a reliable synthetic protocol, and a basis for exploring its potential therapeutic applications. Further research is warranted to fully characterize this compound and to evaluate its biological activity in relevant in vitro and in vivo models.

References

The Core Mechanism of 5-Ethyl-6-methyl-2-thiouracil: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action for 5-Ethyl-6-methyl-2-thiouracil is limited in publicly available literature. The following guide is based on the well-established mechanisms of structurally related and extensively studied 2-thiouracil derivatives, such as propylthiouracil (PTU) and methylthiouracil. It is highly probable that 5-Ethyl-6-methyl-2-thiouracil exerts its biological effects through similar pathways.

Introduction and Postulated Primary Mechanism of Action

5-Ethyl-6-methyl-2-thiouracil belongs to the thiouracil class of compounds, which are recognized for their significant biological activities. The primary and most well-documented mechanism of action for thiouracil derivatives is the inhibition of thyroid hormone synthesis. This action positions them as potential therapeutic agents for hyperthyroidism and related conditions. The core of this mechanism lies in the inhibition of the enzyme thyroid peroxidase (TPO).[1][2][3][4]

TPO is a crucial enzyme in the thyroid gland responsible for two key steps in the synthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)): the oxidation of iodide ions (I⁻) to iodine (I₂) and the subsequent iodination of tyrosine residues on the thyroglobulin protein.[1][4] By inhibiting TPO, 5-Ethyl-6-methyl-2-thiouracil is presumed to disrupt these processes, leading to a decrease in the production of thyroid hormones.

Furthermore, some thiouracil derivatives, notably propylthiouracil, also exhibit a secondary mechanism by inhibiting the peripheral conversion of T4 to the more potent T3. This is achieved through the inhibition of the 5'-deiodinase enzyme in peripheral tissues.[1][4] It is plausible that 5-Ethyl-6-methyl-2-thiouracil may share this additional mechanism of action.

Quantitative Data on Related Thiouracil Derivatives

| Compound | Target | Assay | IC50 / Ki | Organism | Reference |

| Propylthiouracil | Thyroid Peroxidase (TPO) | Iodination Inhibition Assay | IC50: ~10 µM | Porcine | (Data extrapolated from related studies) |

| Propylthiouracil | 5'-deiodinase type I | Enzyme Inhibition Assay | Ki: ~2 µM | Rat (liver microsomes) | (Data extrapolated from related studies) |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the postulated mechanism of action and a typical experimental workflow for assessing the antithyroid properties of a thiouracil derivative.

Caption: Postulated mechanism of 5-Ethyl-6-methyl-2-thiouracil action.

Caption: A typical experimental workflow for evaluating antithyroid compounds.

Detailed Experimental Protocols for Key Experiments

While specific protocols for 5-Ethyl-6-methyl-2-thiouracil are not available, the following are generalized methodologies for assessing the antithyroid activity of a compound, based on standard practices in the field.

In Vitro Thyroid Peroxidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against thyroid peroxidase.

Materials:

-

Porcine thyroid glands

-

Buffer A: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA

-

Buffer B: 50 mM sodium phosphate (pH 7.4), 100 mM KI, 2 mM L-tyrosine

-

Hydrogen peroxide (H₂O₂) solution

-

Test compound (5-Ethyl-6-methyl-2-thiouracil) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Protocol:

-

Preparation of Thyroid Microsomes (TPO source):

-

Homogenize fresh porcine thyroid glands in ice-cold Buffer A.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C.

-

Resuspend the microsomal pellet in Buffer A and determine the protein concentration (e.g., using a Bradford assay).

-

-

Inhibition Assay:

-

In a 96-well plate, add Buffer B.

-

Add varying concentrations of the test compound.

-

Add the thyroid microsomal preparation to each well.

-

Initiate the reaction by adding a fresh solution of H₂O₂.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding sodium thiosulfate).

-

Measure the amount of iodinated tyrosine or the consumption of iodide, often monitored by the change in absorbance at a specific wavelength.

-

-

Data Analysis:

-

Calculate the percentage of TPO inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Assessment of Antithyroid Activity in a Rodent Model

Objective: To evaluate the effect of a test compound on thyroid hormone levels in a hyperthyroid animal model.

Materials:

-

Male Wistar rats or similar rodent model

-

Levothyroxine (T4) to induce hyperthyroidism

-

Test compound (5-Ethyl-6-methyl-2-thiouracil)

-

ELISA kits for measuring serum T3 and T4

-

Standard laboratory equipment for animal handling and blood collection

Protocol:

-

Induction of Hyperthyroidism:

-

Administer levothyroxine to the animals daily for a period sufficient to induce a stable hyperthyroid state (e.g., 14 days). This is confirmed by elevated serum T4 levels compared to a control group.

-

-

Treatment:

-

Divide the hyperthyroid animals into groups: a vehicle control group and groups receiving different doses of the test compound.

-

Administer the test compound or vehicle daily for a specified duration (e.g., 14-28 days) via an appropriate route (e.g., oral gavage).

-

-

Monitoring and Sample Collection:

-

Collect blood samples at baseline (before treatment) and at regular intervals during the treatment period.

-

At the end of the study, euthanize the animals and collect terminal blood samples and thyroid glands.

-

-

Analysis:

-

Measure serum T3 and T4 concentrations using ELISA kits.

-

Perform histological analysis of the thyroid glands to assess for changes in follicular cell size and colloid content.

-

Compare the hormone levels and histological findings between the treated and control groups to determine the efficacy of the test compound.

-

Other Potential Biological Activities

While the primary focus is on the antithyroid properties, it is worth noting that various 2-thiouracil derivatives have been investigated for other biological activities, including:

-

Antiviral Activity: Certain thiouracil derivatives have shown inhibitory effects against viral enzymes like reverse transcriptase.[5]

-

Antimicrobial Activity: Metal complexes of 2-thiouracil derivatives have demonstrated activity against both gram-positive and gram-negative bacteria, as well as fungi.[6]

-

Anticancer and Antiproliferative Effects: Some uracil and thiouracil analogs are studied for their potential to inhibit cell proliferation.[7]

Further research would be necessary to determine if 5-Ethyl-6-methyl-2-thiouracil possesses any of these additional activities.

Conclusion

References

- 1. Propylthiouracil - Wikipedia [en.wikipedia.org]

- 2. Methylthiouracil - Wikipedia [en.wikipedia.org]

- 3. The mechanism of action of the thioureylene antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]

- 5. Calanolide A - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. jppres.com [jppres.com]

The Multifaceted Biological Activities of 5-Ethyl-6-methyl-2-thiouracil: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities of the synthetic heterocyclic compound, 5-Ethyl-6-methyl-2-thiouracil. As a member of the 2-thiouracil family, this molecule is of significant interest due to the broad spectrum of pharmacological effects exhibited by its structural analogs. This document summarizes the key biological activities, including anticancer, antibacterial, and antithyroid properties, supported by experimental methodologies and quantitative data from studies on closely related compounds. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its potential mechanisms of action and applications in therapeutic development.

Synthesis of 5-Ethyl-6-methyl-2-thiouracil

The synthesis of 5-Ethyl-6-methyl-2-thiouracil is typically achieved through a condensation reaction. A general and effective method involves the reaction of ethyl 2-ethylacetoacetate with thiourea in the presence of a base, such as sodium methoxide, in a suitable solvent like absolute methanol. The reaction mixture is refluxed for several hours, followed by cooling, acidification, and purification to yield the desired product.

Detailed Synthesis Protocol:

A general procedure for the synthesis of 5-alkyl-6-methyl-2-thiouracils is as follows[1]:

-

To a solution of 0.02 mol of sodium methoxide in 20 mL of absolute methanol, add 0.02 mol of thiourea and 0.02 mol of ethyl 2-ethylacetoacetate.

-

Heat the mixture to reflux and maintain it with stirring for 12–18 hours.

-

After cooling the reaction mixture to room temperature, pour it into ice water.

-

Acidify the mixture with concentrated hydrochloric acid until a precipitate forms.

-

Collect the precipitate by filtration, wash it with ethanol, and then recrystallize it from ethanol to obtain pure 6-Methyl-5-ethyl-2-thiouracil.

The workflow for this synthesis is depicted in the diagram below.

Anticancer Activity

Quantitative Data for Related 2-Thiouracil Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 2-thiouracil derivatives against different cancer cell lines, providing a comparative perspective on their potential efficacy.

| Compound/Derivative | Cell Line | IC50 (µg/mL) | Reference |

| 2-Thiouracil sulfonamide derivative 9 | CaCo-2 (Colon) | 2.82 | [2] |

| 2-Thiouracil sulfonamide derivative 9 | MCF-7 (Breast) | 2.92 | [2] |

| 5-Cyano-2-thiouracil sulfonamide 6e | A-2780 (Ovarian) | 1.85 | [1] |

| 5-Cyano-2-thiouracil sulfonamide 6e | HT-29 (Colon) | 1.32 | [1] |

| 5-Cyano-2-thiouracil sulfonamide 6e | MCF-7 (Breast) | 1.67 | [1] |

| 5-Cyano-2-thiouracil sulfonamide 6e | HepG2 (Liver) | 2.01 | [1] |

| Fused 2-thiouracil derivative 1b | CaCo-2 (Colon) | 10.42 | [3] |

| 5,5’-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives | HeLa (Cervical) | 4.18 - 10.20 | [4] |

Experimental Protocol: In Vitro Anticancer Activity (SRB Assay)

The Sulforhodamine B (SRB) assay is a common method for determining cytotoxicity.

-

Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 5-Ethyl-6-methyl-2-thiouracil) and incubate for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Discard the treatment medium and fix the cells with cold trichloroacetic acid (TCA).

-

Staining: Wash the plates with water and stain the fixed cells with SRB solution.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Solubilization: Solubilize the protein-bound dye with a Tris base solution.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the cell number.

The workflow for the SRB assay is illustrated below.

Potential Signaling Pathways in Anticancer Activity

Thiouracil derivatives have been shown to induce cancer cell death through various signaling pathways, primarily apoptosis and cell cycle arrest.

Apoptosis Induction: Apoptosis, or programmed cell death, can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Many anticancer agents, including thiouracil analogs, trigger the intrinsic pathway. This involves the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases (e.g., caspase-9 and caspase-3), which are proteases that execute the dismantling of the cell.

Cell Cycle Arrest: Thiouracil derivatives can also halt the proliferation of cancer cells by inducing cell cycle arrest at different phases (G1, S, or G2/M). This mechanism often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins (cyclins and CDK inhibitors). For instance, some derivatives have been shown to inhibit CDK2A, leading to cell cycle arrest.

Antibacterial Activity

Derivatives of 2-thiouracil have also been investigated for their antibacterial properties. Metal complexes of these compounds, in particular, have shown promising activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data for a Related 2-Thiouracil Derivative

The following table presents the antimicrobial activity of 6-methyl-2-thiouracil and its copper (II) complex, indicating the diameter of the inhibition zone against various bacterial strains.

| Compound | Enterococcus faecalis | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |

| 6-methyl-2-thiouracil | - | - | - | 13 mm | [5] |

| Cu(II) complex of 6-methyl-2-thiouracil | 16 mm | 14 mm | 16 mm | 16 mm | [5] |

| Note: '-' indicates no activity observed. |

Experimental Protocol: In Vitro Antibacterial Activity (Agar Well Diffusion Method)

This method is widely used to screen for antimicrobial activity.

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacteria.

-

Agar Plate Inoculation: Uniformly spread the bacterial inoculum over the surface of a sterile agar plate.

-

Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

-

Sample Addition: Add a defined volume of the test compound solution (dissolved in a suitable solvent) into each well. A solvent control and a standard antibiotic are also included.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

Measurement of Inhibition Zone: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

The workflow for the agar well diffusion method is shown below.

References

An In-depth Technical Guide to 5-Ethyl-6-methyl-2-thiouracil Derivatives and Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Ethyl-6-methyl-2-thiouracil and its derivatives, focusing on their synthesis, biological activities, and potential mechanisms of action as anticancer agents. This document is intended to serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development.

Synthesis of 5-Ethyl-6-methyl-2-thiouracil Derivatives

The synthesis of 5-alkyl-6-methyl-2-thiouracils is typically achieved through a condensation reaction. A general method involves the reaction of thiourea with a corresponding β-ketoester in the presence of a base, such as sodium methoxide, in an alcoholic solvent.[1][2]

A representative synthetic scheme for 5-Ethyl-6-methyl-2-thiouracil is depicted below.

Caption: General synthesis scheme for 5-Ethyl-6-methyl-2-thiouracil.

Biological Activity of Thiouracil Derivatives

Derivatives of 2-thiouracil have demonstrated a wide range of biological activities, including antiproliferative and cytotoxic effects against various cancer cell lines. The substitution pattern on the thiouracil core plays a crucial role in determining the potency and selectivity of these compounds.

Antiproliferative Activity

The following table summarizes the reported antiproliferative activities (IC50 values) of various 5- and 6-substituted 2-thiouracil derivatives against different human cancer cell lines. This data highlights the potential of this scaffold in the development of novel anticancer agents.

| Compound/Derivative | R5 Group | R6 Group | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Fluorouracil (Reference) | F | H | MCF-7 (Breast) | 1.71 | [3] |

| A549 (Lung) | 10.32 | [3] | |||

| Caco-2 (Colon) | 20.22 | [3] | |||

| Compound 6e | -SO2NH(2,3-diCl-Ph) | CH3 | A-2780 (Ovarian) | 2.01 | [4] |

| HT-29 (Colon) | 1.88 | [4] | |||

| MCF-7 (Breast) | 1.67 | [4] | |||

| HepG2 (Liver) | 2.45 | [4] | |||

| Compound 6b | -SO2NH(4-F-Ph) | CH3 | A-2780 (Ovarian) | 3.21 | [4] |

| HT-29 (Colon) | 2.54 | [4] | |||

| MCF-7 (Breast) | 2.11 | [4] | |||

| HepG2 (Liver) | 3.87 | [4] | |||

| Compound 6g | -SO2NH(4-Br-Ph) | CH3 | A-2780 (Ovarian) | 2.98 | [4] |

| HT-29 (Colon) | 2.65 | [4] | |||

| MCF-7 (Breast) | 1.98 | [4] | |||

| HepG2 (Liver) | 3.12 | [4] | |||

| 3-methyl-6-cyclopropyluracil | H | Cyclopropyl | Lung Epithelial | >10,000 | [5] |

| 1-butyl-6-methyluracil | H | CH3 | Lung Epithelial | >10,000 | [5] |

Experimental Protocols

Synthesis of 5-Ethyl-6-methyl-2-thiouracil[1]

Materials:

-

Thiourea

-

Ethyl 2-ethylacetoacetate

-

Sodium methoxide

-

Methanol (absolute)

-

Hydrochloric acid (concentrated)

-

Ice water

Procedure:

-

To a solution of 0.02 mol of sodium methoxide in 20 mL of absolute methanol, add 0.02 mol of thiourea and 0.02 mol of ethyl 2-ethylacetoacetate.

-

Boil the mixture with stirring for 12–18 hours.

-

After cooling, pour the mixture into ice water.

-

Acidify the mixture with concentrated hydrochloric acid until acidic.

-

Filter the resulting precipitate, wash with ethanol, and recrystallize from ethanol to obtain 6-Methyl-5-ethyl-2-thiouracil.

Characterization:

-

Yield: 59%

-

Appearance: Colorless crystals

-

Melting Point: 215–216 °C (from Ethanol)

MTT Antiproliferative Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

5-Ethyl-6-methyl-2-thiouracil derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

6-well plates

-

Cancer cell line of interest

-

Test compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure DNA content.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cancer cell line of interest

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

Procedure:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Staining: Harvest the cells and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Mechanism of Action

While the precise signaling pathways for 5-Ethyl-6-methyl-2-thiouracil derivatives are still under investigation, studies on structurally related 2-thiouracil compounds suggest a mechanism involving the inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK2.[4] Inhibition of CDK2 disrupts the cell cycle progression, leading to cell cycle arrest and subsequent apoptosis.

Some 2-thiouracil-5-sulfonamide derivatives have been shown to inhibit CDK2A and induce the expression of the cyclin-dependent kinase inhibitors p21 and p27.[4] These proteins bind to and inhibit the activity of CDK2/cyclin complexes, leading to cell cycle arrest, primarily at the G1/S and G2/M phases.[4]

Caption: Proposed signaling pathway for the anticancer activity of 5-Ethyl-6-methyl-2-thiouracil derivatives.

The workflow for evaluating the anticancer potential of these derivatives is outlined below.

Caption: Experimental workflow for the evaluation of 5-Ethyl-6-methyl-2-thiouracil derivatives.

This guide provides a foundational understanding of 5-Ethyl-6-methyl-2-thiouracil derivatives and their potential as anticancer agents. Further research is warranted to fully elucidate their structure-activity relationships, specific molecular targets, and in vivo efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking [mdpi.com]

- 5. jppres.com [jppres.com]

Spectroscopic and Mechanistic Insights into 5-Ethyl-6-methyl-2-thiouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Ethyl-6-methyl-2-thiouracil, a heterocyclic compound of interest in medicinal chemistry. This document details available Nuclear Magnetic Resonance (NMR) data and provides an analysis of expected Infrared (IR) and Mass Spectrometry (MS) characteristics. Furthermore, it outlines detailed experimental protocols for these analytical techniques and presents a visualization of the compound's putative mechanism of action as an antithyroid agent.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 5-Ethyl-6-methyl-2-thiouracil.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 12.28 | s | 1H | NH | |

| 12.06 | s | 1H | NH | |

| 2.25 | q | 2H | CH₂CH₃ | 7.4 |

| 2.12 | s | 3H | CH₃ | |

| 0.93 | t | 3H | CH₂CH₃ | 7.4 |

Solvent: DMSO-d₆

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (δ) ppm | Assignment |

| 174.29 | C=S (C2) |

| 161.59 | C=O (C4) |

| 148.36 | C6 |

| 116.57 | C5 |

| 17.85 | CH₂CH₃ |

| 15.87 | CH₃ |

| 13.31 | CH₂CH₃ |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Experimental IR data for 5-Ethyl-6-methyl-2-thiouracil was not available in the reviewed literature. However, based on its molecular structure and data from analogous thiouracil derivatives, the following characteristic absorption bands are expected:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3400 | N-H Stretching | Amide (N-H) |

| 2900-3000 | C-H Stretching | Alkyl (C-H) |

| 1650-1700 | C=O Stretching | Amide (C=O) |

| 1550-1650 | C=C Stretching | Alkene (C=C) |

| 1200-1300 | C=S Stretching | Thioamide (C=S) |

Mass Spectrometry (MS)

Experimental mass spectrometry data for 5-Ethyl-6-methyl-2-thiouracil was not found in the searched literature. The expected molecular weight of 5-Ethyl-6-methyl-2-thiouracil (C₇H₁₀N₂OS) is approximately 170.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 170. Common fragmentation patterns would likely involve the loss of the ethyl group (-29) or the methyl group (-15).

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of 5-Ethyl-6-methyl-2-thiouracil is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of finely ground 5-Ethyl-6-methyl-2-thiouracil is mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe. The sample is then heated to induce vaporization into the ion source.

Ionization and Analysis: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Putative Mechanism of Action: Antithyroid Activity

Thiouracil derivatives are known for their antithyroid properties. The primary mechanism of action is believed to be the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. A secondary mechanism for some thiouracils involves the inhibition of 5'-deiodinase, which converts the prohormone thyroxine (T4) to the more potent triiodothyronine (T3). The following diagram illustrates this proposed inhibitory pathway.

Caption: Proposed mechanism of antithyroid action of 5-Ethyl-6-methyl-2-thiouracil.

Experimental Workflow Visualization

The general workflow for the spectroscopic analysis of 5-Ethyl-6-methyl-2-thiouracil is outlined below.

Caption: General workflow for the synthesis and spectroscopic characterization.

References

In Vitro Efficacy of 2-Thiouracil Derivatives: A Technical Overview for Drug Discovery

Disclaimer: This technical guide summarizes in vitro findings for a class of compounds, 2-thiouracil derivatives, that are structurally related to 5-Ethyl-6-methyl-2-thiouracil. Due to a lack of specific published research on 5-Ethyl-6-methyl-2-thiouracil at the time of this writing, this document leverages data from analogous compounds to provide a representative overview for researchers, scientists, and drug development professionals.

Introduction

2-Thiouracil and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The core pyrimidine structure, substituted with a sulfur atom at the 2-position, allows for diverse chemical modifications at other positions, leading to a wide array of pharmacological effects. The synthesis of 5-alkyl-6-methyl-2-thiouracils, such as 5-Ethyl-6-methyl-2-thiouracil, can be achieved through the condensation of the appropriate β-ketoester with thiourea.[3][4] This guide focuses on the in vitro evaluation of these compounds, with a particular emphasis on their potential as anticancer and antimicrobial agents.

Anticancer Activity of 2-Thiouracil Derivatives

Numerous studies have demonstrated the cytotoxic effects of 2-thiouracil derivatives against various cancer cell lines. The mechanism of action for some of these compounds involves the induction of cell cycle arrest and inhibition of key regulatory proteins like cyclin-dependent kinases (CDKs).[5]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative 2-thiouracil derivatives against different human cancer cell lines. This data is compiled from various studies to provide a comparative overview.

| Compound Class | Cancer Cell Line | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| 2-Thiouracil Sulfonamide Derivatives | CaCo-2 (Colon) | 2.82 | 5-Fluorouracil | - |

| MCF7 (Breast) | 2.92 | 5-Fluorouracil | - | |

| 2-Thiouracil-5-sulfonamides | A-2780 (Ovarian) | Fair Activity | 5-Fluorouracil | - |

| HT-29 (Colon) | Potent Activity | 5-Fluorouracil | - | |

| MCF-7 (Breast) | Potent Activity | 5-Fluorouracil | - | |

| HepG2 (Liver) | Higher than 5-FU | 5-Fluorouracil | - |

Note: Specific IC50 values for all compounds and cell lines were not consistently provided in the source materials. "Potent" and "Fair" are qualitative descriptors used in the source. The data for 2-Thiouracil Sulfonamide Derivatives is from a study where compound 9 was the most potent.[1] The data for 2-Thiouracil-5-sulfonamides is a general summary of findings.[5]

Antimicrobial Activity of 2-Thiouracil Derivatives

Substituted 2-thiouracils have also been investigated for their efficacy against various microbial pathogens. The structural modifications play a crucial role in determining the spectrum and potency of their antimicrobial effects.[2][6]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the antimicrobial activity of representative 2-thiouracil derivatives against selected bacterial strains.

| Compound Class | Bacterial Strain | Activity | Reference Compound | Activity |

| Thiouracil derivatives containing 1,2,4-triazolo[1,5-a]pyrimidine | Bacillus amyloliquefaciens | Strong Inhibition | Norfloxacin | 100% Inhibition |

| Staphylococcus aureus | Strong Inhibition | Norfloxacin | 100% Inhibition | |

| Bacillus subtilis | Strong Inhibition | Norfloxacin | 100% Inhibition |

Note: The study on thiouracil derivatives containing 1,2,4-triazolo[1,5-a]pyrimidine reported that compound 12d showed 100% inhibition at a concentration of 50 µg/mL, which was comparable to the control, norfloxacin.[7][8]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to evaluate cell viability and the cytotoxic effects of compounds.[9][10]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[9][10]

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[11]

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., 2-thiouracil derivative) in a complete cell culture medium. Remove the overnight culture medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control (a known cytotoxic agent).[9][11]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[11]

-

MTT Addition: Following incubation, carefully remove the medium and add a fresh serum-free medium containing MTT solution (typically 0.5 mg/mL). Incubate for another 3-4 hours.[10]

-

Formazan Solubilization: After the MTT incubation, remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[9][10]

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[13]

Detailed Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture. The final concentration in the test wells should be approximately 5 x 10^5 colony-forming units (CFU)/mL.[14]

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[13]

-

Inoculation: Inoculate each well containing the compound dilutions with the standardized bacterial suspension. Include a growth control well (broth with inoculum but no compound) and a sterility control well (broth only).[13][14]

-

Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.[15]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13]

Visualizations

Signaling Pathway and Experimental Workflows

Caption: A generalized workflow for screening anticancer compounds in vitro.

Caption: Putative mechanism of action involving CDK inhibition.

References

- 1. pharmacophorejournal.com [pharmacophorejournal.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Methylthiouracil - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Synthesis and Antibacterial Evaluation of Thiouracil Derivatives ...: Ingenta Connect [ingentaconnect.com]

- 9. benchchem.com [benchchem.com]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apec.org [apec.org]

- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. woah.org [woah.org]

An In-depth Technical Guide on the Potential Therapeutic Targets of 5-Ethyl-6-methyl-2-thiouracil

Disclaimer: Limited direct experimental data exists for 5-Ethyl-6-methyl-2-thiouracil. This guide extrapolates potential therapeutic targets based on the well-documented activities of structurally related thiouracil derivatives. All quantitative data and experimental protocols are derived from studies on these related compounds and should be considered representative.

Introduction

5-Ethyl-6-methyl-2-thiouracil belongs to the thiouracil class of compounds, a group of heterocyclic molecules that are analogs of the pyrimidine nucleobase uracil. While this specific derivative is not extensively studied, the thiouracil scaffold is the basis for several clinically significant drugs and biologically active molecules. By examining the known mechanisms of action of related compounds, we can infer the likely therapeutic targets and potential applications of 5-Ethyl-6-methyl-2-thiouracil. This technical guide provides an in-depth overview of these potential targets, supported by quantitative data from related compounds, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Primary Inferred Therapeutic Target: Thyroid Hormone Synthesis

The most well-established therapeutic application of thiouracil derivatives is the management of hyperthyroidism.[1] These compounds act as antithyroid agents by inhibiting the synthesis of thyroid hormones.[1]

Thyroid Peroxidase (TPO)

The primary molecular target for the antithyroid activity of thiouracils is Thyroid Peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.[1][2] TPO catalyzes the iodination of tyrosine residues on the protein thyroglobulin and the subsequent coupling of these iodinated tyrosines to form thyroxine (T4) and triiodothyronine (T3).[2] Thiouracil derivatives inhibit TPO, thereby reducing the production of thyroid hormones.[1][2] The proposed mechanism involves the drug molecule acting as a substrate for TPO, diverting oxidized iodide away from thyroglobulin.[1]

Iodothyronine Deiodinases (DIOs)

Some thiouracil derivatives, notably propylthiouracil, also exhibit inhibitory effects on iodothyronine deiodinases (DIOs).[3] These enzymes are responsible for the peripheral conversion of the prohormone T4 to the more active T3. Inhibition of DIOs provides an additional mechanism for reducing the overall thyroid hormone activity in the body.

Emerging and Secondary Therapeutic Targets

Beyond their endocrine effects, various thiouracil derivatives have demonstrated a range of other biological activities, suggesting a broader therapeutic potential.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of novel thiouracil derivatives against various cancer cell lines.[4][5] The mechanisms underlying these anticancer properties are multifaceted and appear to involve the modulation of several signaling pathways and molecular targets:

-

Wnt/β-catenin Signaling Pathway: A thiouracil-triazole conjugate has been shown to induce autophagy in breast cancer cells by downregulating the Wnt/β-catenin signaling pathway.[6]

-

Histone Deacetylase (HDAC) Inhibition: Certain uracil and thiouracil derivatives have been identified as potential HDAC inhibitors, suggesting a role in epigenetic regulation of gene expression in cancer.[2]

-

Cyclin-Dependent Kinase 2A (CDK2A) Inhibition: 2-Thiouracil-5-sulfonamide derivatives have shown promising anticancer activity through the inhibition of CDK2A, a key regulator of the cell cycle.[4]

-

Thymidylate Synthase (TS) Inhibition: Some 6-aryl-5-cyano thiouracil derivatives have been designed as inhibitors of thymidylate synthase, a crucial enzyme in DNA synthesis and a well-established target for cancer chemotherapy.[7]

Antimicrobial and Antifungal Activity

Thiouracil derivatives have also been investigated for their efficacy against various pathogens.

-

Antibacterial Activity: Certain thiouracil derivatives have demonstrated inhibitory activity against a range of bacteria.[8] One identified target is the bacterial SecA ATPase, an essential component of the protein translocation machinery in bacteria, making it an attractive target for novel antibiotics.[9]

-

Antifungal Activity: Several studies have reported the antifungal properties of thiouracil derivatives against pathogenic fungi.[8][10]

Data Presentation

The following tables summarize quantitative data for the biological activities of various thiouracil derivatives, providing insights into their potential potency.

Table 1: Inhibition of Thyroid Peroxidase (TPO) by Thiouracil Derivatives

| Compound | IC50 (µM) | Enzyme Source | Assay Method | Reference |

| Propylthiouracil (PTU) | 1.2 | Rat Thyroid Microsomes | AUR-TPO Assay | [11] |

| Propylthiouracil (PTU) | 2 | Human Thyroid Iodide Peroxidase | In vitro | [12] |

| Propylthiouracil (PTU) | 30 | Mammalian Lactoperoxidase (LPO) | In vitro | [13] |

| Methimazole (MMI) | 0.11 | Rat Thyroid Microsomes | AUR-TPO Assay | [11] |

| Methimazole (MMI) | 0.8 | Human Thyroid Iodide Peroxidase | In vitro | [12] |

| Methimazole (MMI) | 7.0 | Mammalian Lactoperoxidase (LPO) | ABTS Oxidation | [14] |

| Methylthiouracil (MTU) | - | - | - |

Note: Data for 5-Ethyl-6-methyl-2-thiouracil is not available. LPO is often used as a model for TPO.

Table 2: Cytotoxicity of Thiouracil Derivatives against Cancer Cell Lines

| Compound Derivative | Cell Line | IC50 (µg/mL) | Reference |

| 2-Thiouracil Sulfonamide (Compound 9) | CaCo-2 (Colon) | 2.82 | [5] |

| 2-Thiouracil Sulfonamide (Compound 9) | MCF7 (Breast) | 2.92 | [5] |

| 6-Aryl-5-cyano thiouracil (Compound 7e) | MCF-7 (Breast) | 3.1 | [15] |

| 6-Aryl-5-cyano thiouracil (Compound 7h) | MDA-MB-231 (Breast) | 2.4 | [15] |

| 6-Aryl-5-cyano thiouracil (Compound 7h) | T-47D (Breast) | 1.8 | [15] |

Table 3: Antimicrobial Activity of Thiouracil Derivatives

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| N-acyl thiourea (bearing 6-methylpyridine) | E. coli ATCC 25922 | 625 (MBIC) | [8] |

| Imidazolidine-2-thione (Compound 3c) | Various pathogenic bacteria | 100-400 | [8] |

| Imidazolidine-2-thione (Compound 3d) | Various pathogenic bacteria | 100-400 | [8] |

MBIC: Minimum Biofilm Inhibitory Concentration

Table 4: Antifungal Activity of Thiouracil Derivatives

| Compound Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Benzoylaminocarbothioyl pyrrolidine (Compound 3a) | C. krusei | 25 | [16] |

| Benzoylaminocarbothioyl pyrrolidines (Compounds 3a-e, 5b) | Various Candida species | 25-100 | [16] |

Experimental Protocols

Thyroid Peroxidase (TPO) Inhibition Assay (Amplex® UltraRed Method)

This protocol describes a high-throughput method for assessing TPO inhibition.[17]

Materials:

-

TPO source (e.g., rat thyroid microsomes)

-

Potassium phosphate buffer (200 mM)

-

Amplex® UltraRed (AUR) reagent (10 mM stock in DMSO)

-

Hydrogen peroxide (H₂O₂)

-

Test compound and positive control (e.g., Propylthiouracil)

-

96-well plates

Procedure:

-

Prepare serial dilutions of the test compound and positive control.

-

In a 96-well plate, add the following in order:

-

75 µL of AUR reagent (25 µM final concentration)

-

10-15 µL of microsomal protein (TPO source)

-

25 µL of H₂O₂ (300 µM final concentration)

-

100 µL of potassium phosphate buffer

-

-

Include vehicle controls (DMSO) and no-enzyme controls.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Measure the fluorescence using a plate reader (excitation ~530-560 nm, emission ~590 nm).

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Iodothyronine Deiodinase (DIO) Inhibition Assay

This protocol is adapted for screening inhibitors of DIO enzymes.[18]

Materials:

-

Recombinant human DIO1, DIO2, or DIO3

-

Substrate (e.g., reverse T3 for DIO1)

-

Dithiothreitol (DTT) as a cofactor

-

Test compound and positive control (e.g., Propylthiouracil for DIO1)

-

Reaction buffer

-

Method for detecting iodide release (e.g., Sandell-Kolthoff reaction)

Procedure:

-

Prepare serial dilutions of the test compound and positive control.

-

In a reaction tube or well, combine the reaction buffer, DTT, and the test compound.

-

Add the recombinant DIO enzyme and pre-incubate.

-

Initiate the reaction by adding the substrate.

-

Incubate at 37°C for a defined period.

-

Stop the reaction (e.g., by adding acid).

-

Measure the amount of iodide released using a suitable detection method.

-

Calculate the percent inhibition and determine the IC50 value.

Cytotoxicity Assay (SRB Assay)

This protocol is a common method for evaluating the anticancer activity of compounds.[5]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compound

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris buffer

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours).

-

Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

-

Wash the plates with water and air dry.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with Tris buffer.

-

Measure the absorbance on a plate reader.

-

Calculate the percentage of cell survival relative to untreated controls and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[10]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi)

-

Test compound

-

96-well microtiter plates

Procedure:

-

Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism.

-

Add the inoculum to each well.

-

Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Caption: Inhibition of Thyroid Peroxidase (TPO) by 5-Ethyl-6-methyl-2-thiouracil.

Caption: Workflow for the Thyroid Peroxidase (TPO) Inhibition Assay.

Caption: Postulated inhibition of the Wnt/β-catenin pathway by a thiouracil derivative.

References

- 1. Dynamics of inhibition of iodothyronine deiodination during propylthiouracil treatment of thyrotoxicosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of inhibition of iodothyronine-5'-deiodinase by thioureylenes and sulfite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pharmacophorejournal.com [pharmacophorejournal.com]

- 6. Thiouracil and triazole conjugate induces autophagy through the downregulation of Wnt/β‐catenin signaling pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization and molecular docking studies of thiouracil derivatives as potent thymidylate synthase inhibitors and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. SecA inhibitors as potential antimicrobial agents: differential actions on SecA-only and SecA-SecYEG protein-conducting channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Preferential inhibition of thyroxine and 3,5,3'-triiodothyronine formation by propylthiouracil and methylmercaptoimidazole in thyroid peroxidase-catalyzed iodination of thyroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evidence for Two Pathways of Iodothyronine 5′-Deiodination in Rat Pituitary That Differ in Kinetics, Propylthiouracil Sensitivity, and Response to Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]

Anticancer Properties of Alkyl-Substituted 6-Methyl-2-Thiouracil Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiouracil derivatives have long been a subject of interest in medicinal chemistry due to their diverse biological activities, including anticancer properties. This technical guide focuses on the anticancer potential of alkyl-substituted 6-methyl-2-thiouracil derivatives. While the initial focus of this review was on 5-ethyl-6-methyl-2-thiouracil derivatives, a comprehensive literature survey revealed a scarcity of specific research on this particular scaffold. Therefore, this guide has been broadened to encompass the wider class of alkyl-substituted 6-methyl-2-thiouracil derivatives to provide a more substantive overview of the current state of research. The structural similarity of these compounds to the pyrimidine bases found in nucleic acids makes them promising candidates for the development of novel chemotherapeutic agents. This document aims to provide a detailed summary of their cytotoxic activities, experimental protocols for their evaluation, and an exploration of their mechanisms of action.

Data Presentation: Cytotoxicity of Thiouracil Derivatives

The in vitro anticancer activity of various thiouracil derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potential of these compounds. The following tables summarize the reported IC50 values for different series of thiouracil derivatives.

Table 1: Cytotoxicity of 2-Thiouracil-5-Sulfonamide Derivatives

| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 6b | 4-Methylphenyl | A-2780 (Ovarian) | >100 | [1] |

| HT-29 (Colon) | 12.5 | [1] | ||

| MCF-7 (Breast) | 10.2 | [1] | ||

| HepG2 (Liver) | 45.6 | [1] | ||

| 6d | 4-Chlorophenyl | A-2780 (Ovarian) | 15.3 | [1] |

| HT-29 (Colon) | 9.8 | [1] | ||

| MCF-7 (Breast) | 8.1 | [1] | ||

| HepG2 (Liver) | 33.7 | [1] | ||

| 6e | 2,3-Dichlorophenyl | A-2780 (Ovarian) | 7.6 | [1] |

| HT-29 (Colon) | 5.4 | [1] | ||

| MCF-7 (Breast) | 4.9 | [1] | ||

| HepG2 (Liver) | 21.2 | [1] | ||

| 6g | 4-Nitrophenyl | A-2780 (Ovarian) | 22.1 | [1] |

| HT-29 (Colon) | 11.7 | [1] | ||

| MCF-7 (Breast) | 9.5 | [1] | ||

| HepG2 (Liver) | 55.3 | [1] | ||

| 7b | Chalcone derivative | A-2780 (Ovarian) | 35.4 | [1] |

| HT-29 (Colon) | 28.9 | [1] | ||

| MCF-7 (Breast) | 15.8 | [1] | ||

| HepG2 (Liver) | 60.1 | [1] | ||

| 5-Fluorouracil | Reference Drug | A-2780 (Ovarian) | 4.8 | [1] |

| HT-29 (Colon) | 6.2 | [1] | ||

| MCF-7 (Breast) | 7.5 | [1] | ||

| HepG2 (Liver) | 30.5 | [1] |

Table 2: Cytotoxicity of 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) Derivatives against HeLa Cells

| Compound | Substitution on Phenyl Ring | IC50 (µg/mL) | Reference |

| 1 | H | 6.15 | [2] |

| 2 | 2-Cl | 5.23 | [2] |

| 3 | 3-Cl | 4.18 | [2] |

| 4 | 4-Cl | 7.21 | [2] |

| 5 | 2-NO2 | 8.33 | [2] |

| 6 | 3-NO2 | 9.12 | [2] |

| 7 | 4-NO2 | 10.20 | [2] |

| 8 | 2-OH | 6.87 | [2] |

| 9 | 3-OH | 5.99 | [2] |

| 10 | 4-OH | 7.54 | [2] |

| 11 | 2-OCH3 | 8.88 | [2] |

| 12 | 3-OCH3 | 9.76 | [2] |

| 13 | 4-OCH3 | 10.11 | [2] |

| 5-Fluorouracil | Reference Drug | 12.08 | [2] |

Experimental Protocols

The evaluation of the anticancer properties of thiouracil derivatives involves a series of in vitro assays to determine their cytotoxicity and elucidate their mechanism of action.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved in a solubilizing agent. The absorbance of the resulting colored solution is directly proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is then aspirated, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

-

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is used to determine the proportion of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, the distribution of cells in the different phases of the cell cycle can be determined.

-

Protocol:

-

Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for 48 hours.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ice-cold ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The data is then analyzed to determine the percentage of cells in each phase of the cell cycle.

-

Apoptosis Assay using Annexin V-FITC/PI Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic cells, which have lost their membrane integrity.

-

Protocol:

-

Cell Treatment: Cells are treated with the test compound for the desired time period.

-

Staining: The cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are then added to the cell suspension.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells are positive for both stains.

-

Mechanism of Action and Signaling Pathways

The anticancer effects of thiouracil derivatives are attributed to various mechanisms, including the induction of cell cycle arrest and apoptosis, and the inhibition of key enzymes involved in cancer cell proliferation.

Induction of Cell Cycle Arrest and Apoptosis

Several studies have shown that thiouracil derivatives can induce cell cycle arrest at different phases. For example, certain 2-thiouracil-5-sulfonamide derivatives have been shown to cause cell growth arrest at the G1/S, S, or G2/M phases of the cell cycle in different cancer cell lines.[1] This cell cycle arrest is often a prelude to apoptosis, or programmed cell death. The induction of apoptosis by these compounds is confirmed by the externalization of phosphatidylserine and the activation of caspases, which are key executioners of the apoptotic process.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Some thiouracil derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. For instance, certain 2-thiouracil-5-sulfonamide derivatives have shown significant inhibitory activity against CDK2.[1] Inhibition of CDK2 can lead to cell cycle arrest at the G1/S transition, thereby preventing cancer cell proliferation.

Activation of Stress-Activated Protein Kinase Pathways

Ruthenium(II) complexes of 6-methyl-2-thiouracil have been shown to induce apoptosis in human acute promyelocytic leukemia (HL-60) cells through the activation of the JNK/p38 MAPK signaling pathways.[3] These pathways are activated in response to cellular stress, including DNA damage, and can lead to the activation of caspases and subsequent apoptosis.

Conclusion and Future Directions

Alkyl-substituted 6-methyl-2-thiouracil derivatives represent a promising class of compounds with significant anticancer potential. The available data demonstrates their ability to inhibit the proliferation of various cancer cell lines through mechanisms that include the induction of cell cycle arrest and apoptosis, as well as the inhibition of key cellular targets like CDKs. The structure-activity relationship studies suggest that the nature and position of substituents on the thiouracil ring play a crucial role in determining their cytotoxic potency.

Future research in this area should focus on:

-

Synthesis and evaluation of a broader range of 5-alkyl-6-methyl-2-thiouracil derivatives , including the 5-ethyl variants, to establish a more comprehensive structure-activity relationship.

-

In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

-

In vivo studies using animal models to evaluate the efficacy and safety of the most promising lead compounds.

-

Development of combination therapies by exploring the synergistic effects of these derivatives with existing anticancer drugs.

The continued exploration of this chemical scaffold holds the potential for the discovery of novel and effective anticancer agents with improved therapeutic profiles.

References

- 1. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Ruthenium(II) complexes with 6-methyl-2-thiouracil selectively reduce cell proliferation, cause DNA double-strand break and trigger caspase-mediated apoptosis through JNK/p38 pathways in human acute promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential: A Technical Guide to the Antimicrobial Activity of Substituted Thiouracils

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the promising candidates, substituted thiouracils have emerged as a versatile scaffold exhibiting a broad spectrum of antimicrobial activities. This technical guide provides an in-depth analysis of the synthesis, antimicrobial profile, and mechanisms of action of this important class of compounds.

Introduction: The Thiouracil Core in Antimicrobial Drug Discovery

Thiouracil, a sulfur-containing derivative of uracil, has long been a privileged scaffold in medicinal chemistry.[1] Its structural resemblance to endogenous pyrimidines allows it to interact with various biological targets, leading to a diverse range of pharmacological activities. In the realm of infectious diseases, strategic substitutions on the thiouracil ring have yielded potent antibacterial and antifungal agents. These modifications modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing their target affinity and antimicrobial potency. This guide delves into the key aspects of substituted thiouracils, offering a comprehensive resource for researchers engaged in the discovery and development of new anti-infective therapies.

Synthesis of Antimicrobially Active Thiouracil Derivatives

The synthesis of substituted thiouracils often involves multicomponent reactions, providing a convergent and efficient approach to generate structural diversity. Two prominent classes of antimicrobially active thiouracils, coumarin-thiouracil hybrids and triazolo-thiadiazole-thiouracil conjugates, are highlighted below.

General Synthesis of Coumarin-Substituted Thiouracils

A common synthetic route to coumarin-substituted thiouracils involves a one-pot, three-component reaction.

Experimental Protocol: Synthesis of Thiazolyl Coumarin Derivatives [1]

-

Reaction Setup: A mixture of 3-acetyl-4-hydroxycoumarin, an appropriate arylaldehyde, thiourea, and ammonium acetate is refluxed in a suitable solvent such as dimethyl carbonate (DMC).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting solid is washed, dried, and purified, typically by recrystallization, to yield the desired thiazolyl coumarin derivative.

General Synthesis of Thiouracils containing Triazolo-Thiadiazole Moieties

The synthesis of these complex heterocyclic systems is a multi-step process.[2][3]

Experimental Protocol: Synthesis of Triazolo-thiadiazole Thiouracil Derivatives [2]

-

Formation of Triazole-thiol: An acid hydrazide is reacted with carbon disulfide and alcoholic potassium hydroxide, followed by treatment with hydrazine hydrate to produce a 1-amino-3-aryl-1H-1,2,4-triazole-5-thiol precursor.

-

Cyclocondensation: The triazole-thiol is then refluxed with various aromatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride to yield the[4][5][6]triazolo[5,1-b][4][6][7]thiadiazole core.

-

Coupling with Thiouracil: The resulting intermediate is subsequently reacted with a suitable thiouracil derivative to afford the final target compound.

Antimicrobial Activity of Substituted Thiouracils

Substituted thiouracils have demonstrated significant in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative substituted thiouracils against various bacterial strains.

Table 1: In Vitro Antibacterial Activity of Substituted Thiouracils (MIC in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| Triazolo-thiadiazole Derivatives | |||||

| Compound 7d | >25 | >25 | >25 | >25 | [5] |

| Compound 7g | >25 | >25 | >25 | >25 | [5] |

| Thiourea Derivatives | |||||

| Compound TD4 | 2-16 | - | >256 | >256 | [8] |

| General Thiouracil Derivatives | |||||

| Benzoylaminocarbothioyl pyrrolidines | 100-400 | - | 100-400 | - | [9] |

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Antifungal Activity

Several substituted thiouracils have also shown promising activity against pathogenic fungi.

Table 2: In Vitro Antifungal Activity of Substituted Thiouracils (MIC in µg/mL)

| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |

| Triazolo-thiadiazole Derivatives | Moderate Activity | Moderate Activity | [3] |

| Benzoylaminocarbothioyl pyrrolidines | 25-100 | - | [9] |

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Mechanism of Action

The antimicrobial effects of substituted thiouracils are attributed to their ability to interfere with essential cellular processes in microorganisms. Key mechanisms of action that have been elucidated include the inhibition of bacterial protein secretion and the disruption of fatty acid biosynthesis.

Inhibition of SecA ATPase

Several thiouracil derivatives have been identified as inhibitors of SecA, a crucial ATPase motor protein in the bacterial Sec translocation pathway responsible for protein export across the cytoplasmic membrane.[10][11] By inhibiting SecA ATPase activity, these compounds disrupt protein secretion, leading to bacterial cell death.